molecular formula C5H8ClF2N3 B3047698 [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine CAS No. 1431965-88-6

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine

Cat. No.: B3047698
CAS No.: 1431965-88-6
M. Wt: 183.59
InChI Key: KPKHMWJMZCHKTF-UHFFFAOYSA-N
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Description

[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is a useful research compound. Its molecular formula is C5H8ClF2N3 and its molecular weight is 183.59. The purity is usually 95%.
The exact mass of the compound Chemcollect KX001241 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine, also known as CHEMCOLLECT KX001241, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the immune response, neuropathy, and cancer .

Mode of Action

CHEMCOLLECT KX001241 interacts with HDAC6 in a unique way. It acts as a slow-binding substrate analog inhibitor of HDAC6 . The compound undergoes an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex . This interaction results in the inhibition of HDAC6, which can have significant therapeutic implications .

Biochemical Pathways

The inhibition of HDAC6 by CHEMCOLLECT KX001241 affects the histone deacetylation pathway . Histone deacetylases (HDACs) are enzymes that remove acyl residues from histones and other proteins . By inhibiting HDAC6, CHEMCOLLECT KX001241 can potentially alter the acetylation status of histones and other proteins, thereby affecting gene expression and cellular functions .

Pharmacokinetics

The compound’s potent and selective inhibition of hdac6 suggests it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of CHEMCOLLECT KX001241’s action primarily involve the inhibition of HDAC6 . This inhibition can lead to changes in protein acetylation and gene expression, potentially affecting various cellular processes . The exact effects can depend on the specific cellular context and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. This binding can result in changes in protein-protein interactions, impacting various cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules further enhances its role in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .

Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular functions, including cell cycle regulation, apoptosis, and stress response . The compound’s impact on cellular metabolism is also significant, as it can alter the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access .

Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The compound’s ability to interact with DNA and RNA molecules also plays a role in its molecular mechanism, as it can influence the transcription and translation processes, leading to changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to the gradual breakdown of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant biochemical and cellular changes observed at higher concentrations . Threshold effects have been identified, where specific dosages are required to achieve desired biochemical outcomes without inducing toxicity.

At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with key metabolic enzymes and proteins . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Properties

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c6-5(7)10-2-1-4(3-8)9-10;/h1-2,5H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKHMWJMZCHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-88-6
Record name 1H-Pyrazole-3-methanamine, 1-(difluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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